1H-Indole-5,6-diol, 1-ethyl-
CAS No.: 102236-74-8
Cat. No.: VC17349006
Molecular Formula: C10H11NO2
Molecular Weight: 177.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102236-74-8 |
|---|---|
| Molecular Formula | C10H11NO2 |
| Molecular Weight | 177.20 g/mol |
| IUPAC Name | 1-ethylindole-5,6-diol |
| Standard InChI | InChI=1S/C10H11NO2/c1-2-11-4-3-7-5-9(12)10(13)6-8(7)11/h3-6,12-13H,2H2,1H3 |
| Standard InChI Key | IWQLRGUKRBIQOV-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=CC2=CC(=C(C=C21)O)O |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characterization
1H-Indole-5,6-diol, 1-ethyl- belongs to the indole alkaloid class, featuring a bicyclic aromatic structure with hydroxyl groups at positions 5 and 6 and an ethyl substituent at the nitrogen atom. The molecular formula C₁₀H₁₁NO₂ corresponds to a molecular weight of 177.20 g/mol (calculated from atomic masses). Key physicochemical parameters are summarized below:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 102236-74-8 | |
| Physical State | Liquid | |
| Assay Purity | ≥99.0% | |
| Storage Conditions | Dry, cool, ventilated area | |
| Solubility | Not reported | - |
| Melting/Boiling Points | Not reported | - |
The absence of experimental data on solubility and thermal stability limits industrial applicability .
Spectroscopic and Computational Data
No nuclear magnetic resonance (NMR) or mass spectrometry (MS) profiles are publicly available for this compound. Computational modeling using density functional theory (DFT) could predict electronic properties, but such studies remain unpublished.
Synthesis and Industrial Production
Synthetic Pathways
The ethyl group at the indole nitrogen suggests synthesis via alkylation of 5,6-dihydroxyindole. A plausible route involves:
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Alkylation: Reacting 5,6-dihydroxyindole with ethyl iodide in the presence of a base (e.g., potassium carbonate).
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Purification: Column chromatography or recrystallization to isolate the product.
Challenges in Scalability
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Stability Issues: The catechol moiety (adjacent hydroxyl groups) is prone to oxidation, necessitating inert atmospheres during synthesis.
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Yield Optimization: Without published protocols, reaction yields remain speculative.
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